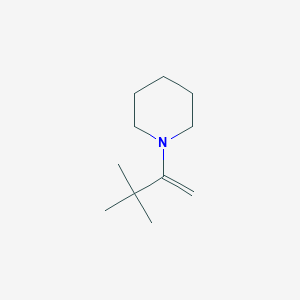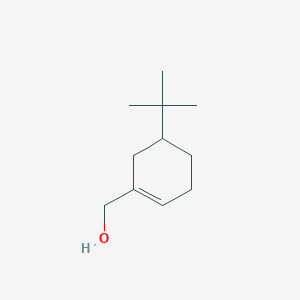
(5-tert-Butylcyclohex-1-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-1-(hydroxymethyl)-1-cyclohexene is an organic compound characterized by a cyclohexene ring substituted with a tert-butyl group and a hydroxymethyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1-(hydroxymethyl)-1-cyclohexene typically involves the alkylation of cyclohexene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of 5-tert-butyl-1-(hydroxymethyl)-1-cyclohexene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-1-(hydroxymethyl)-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-1-cyclohexene-1-carboxylic acid or 5-tert-butyl-1-cyclohexene-1-aldehyde.
Reduction: Formation of 5-tert-butyl-1-(hydroxymethyl)cyclohexanol or 5-tert-butylcyclohexane.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
5-tert-butyl-1-(hydroxymethyl)-1-cyclohexene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-(hydroxymethyl)-1-cyclohexene involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds and participate in nucleophilic reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-1-cyclohexene
- 5-tert-butyl-1-(methoxymethyl)-1-cyclohexene
- 5-tert-butyl-1-(chloromethyl)-1-cyclohexene
Uniqueness
5-tert-butyl-1-(hydroxymethyl)-1-cyclohexene is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62222-99-5 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(5-tert-butylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C11H20O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h5,10,12H,4,6-8H2,1-3H3 |
InChI Key |
OXDGVJLNVLLJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC=C(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]-](/img/structure/B14546549.png)
![4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14546556.png)
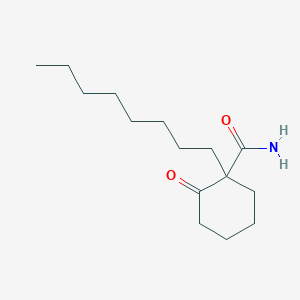
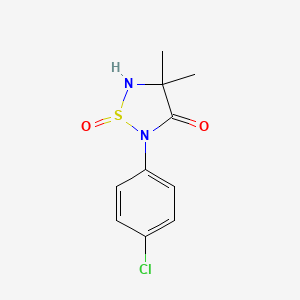
![2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene](/img/structure/B14546586.png)
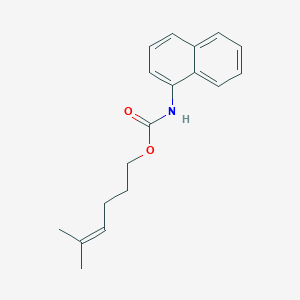
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14546592.png)
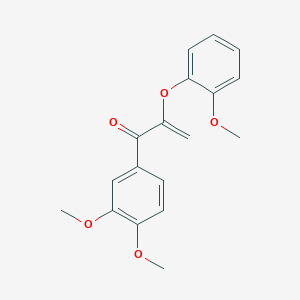
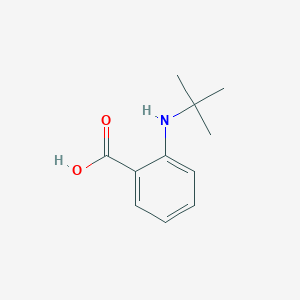
![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14546616.png)
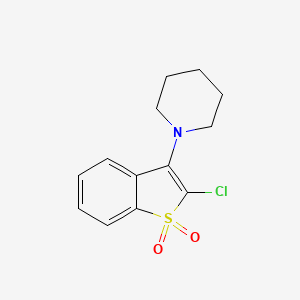
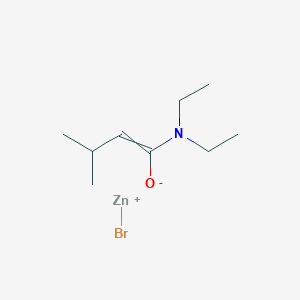
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole](/img/structure/B14546623.png)
